1-Pentyl-1H-pyrazol-4-amine
Overview
Description
“1-Pentyl-1H-pyrazol-4-amine” is a synthetic compound that belongs to the class of aminopyrazoles . It has a molecular weight of 153.23 .
Synthesis Analysis
The synthesis of pyrazole derivatives, such as “1-Pentyl-1H-pyrazol-4-amine”, involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system . A novel, facile, one-pot, multicomponent protocol for the synthesis of 5-amino-1H-pyrazole-4-carbonitrile derivatives has been developed using alumina–silica-supported MnO2 as a recyclable catalyst in water .
Molecular Structure Analysis
Pyrazole is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1 and 2 and three carbon © atoms . The InChI code for “1-Pentyl-1H-pyrazol-4-amine” is 1S/C8H15N3/c1-2-3-4-6-11-7-5-8(9)10-11/h5,7H,2-4,6H2,1H3,(H2,9,10)
.
Chemical Reactions Analysis
The most well-known method for the synthesis of the 5-aminopyrazole-4-carbonitriles scaffold is the three-component cyclocondensation (3-CC) of aldehydes, phenyl hydrazine derivatives, and malononitrile .
Scientific Research Applications
Catalysis and Synthesis
Tandem Hydroamination/Hydrosilation Catalysis
Cationic Ir(I) complexes catalyze the hydroamination of 4-pentyn-1-amine to form 2-methylpyrroline and subsequent hydrosilation to form 1-(triethylsilyl)-2-methylpyrrolidine, demonstrating the utility of pyrazolyl-containing catalysts in facilitating complex chemical transformations with high efficiency and yields (Field, Messerle, & Wren, 2003).
Multicomponent Coupling Reaction
A titanium-catalyzed multicomponent coupling reaction of an alkyne, isonitrile, and amine produces pyrazoles, showcasing the versatility of pyrazole synthesis from simple starting materials and its application in the synthesis of natural products like withasomnine (Majumder, Gipson, Staples, & Odom, 2009).
Drug Discovery and Development
Heterocyclic Ketene Aminal Derivatives
Novel 1H-pyrazol-5(4H)-one-based heterocyclic ketene aminal libraries were synthesized through a solvent-free and catalyst-free conditions, indicating the potential of these compounds in drug discovery (Yu, Chen, Hao, Jiang, Yan, & Lin, 2013).
Antitumor, Antifungal, and Antibacterial Activities
The synthesis and characterization of pyrazole derivatives revealed specific pharmacophore sites responsible for antitumor, antifungal, and antibacterial activities, highlighting the therapeutic potential of pyrazole compounds (Titi, Messali, Alqurashy, Touzani, Shiga, Oshio, Fettouhi, Rajabi, Almalki, & Ben Hadda, 2020).
Green Chemistry
- On-Water Synthesis: The "on-water" one-pot synthesis of novel 1H-furo[2,3-c]pyrazole-4-amine derivatives showcases a green, catalyst-free protocol, emphasizing the environmental benefits of using water as a solvent in the synthesis of complex heterocycles (Noruzian, Olyaei, & Hajinasiri, 2019).
properties
IUPAC Name |
1-pentylpyrazol-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3/c1-2-3-4-5-11-7-8(9)6-10-11/h6-7H,2-5,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIXPIZADZXSTKA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C=C(C=N1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Pentyl-1H-pyrazol-4-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.